![molecular formula C13H9F10N3O B12451915 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12451915.png)
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound characterized by its unique structure, which includes an imidazo-pyridine core substituted with pentafluoroethyl groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridine ring system.
Introduction of Pentafluoroethyl Groups: The pentafluoroethyl groups are introduced via nucleophilic substitution reactions, often using pentafluoroethyl iodide or similar reagents.
Attachment of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through various methods such as alkylation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized via multi-step routes involving cyclization and fluorination:
-
Cyclization : Formation of the imidazo[4,5-b]pyridine ring system through condensation of aminopyridine derivatives with carbonyl-containing reagents under acidic or basic conditions .
-
Pentafluoroethylation : Introduction of pentafluoroethyl groups via cross-coupling reactions (e.g., using palladium catalysts) or nucleophilic substitution with perfluoroalkyl halides.
-
Ethanol Side Chain Installation : Achieved through alkylation of the imidazole nitrogen with ethylene oxide or glycidol derivatives.
Key Conditions :
Step | Reagents/Catalysts | Solvent | Temperature | Yield |
---|---|---|---|---|
Cyclization | POCl₃, DMF | Toluene | 80–100°C | 45–60% |
Pentafluoroethylation | Pd(PPh₃)₄, CuI | Acetonitrile | 120°C | 30–40% |
Alkylation | Ethylene oxide, K₂CO₃ | DMSO | 60°C | 50–65% |
Ethanol Group Reactivity
The hydroxyl group participates in typical alcohol reactions:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
ROH+ClCOCH3pyridineROCOCH3+HCl -
Oxidation : Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone .
Fluorinated Substituent Reactivity
The pentafluoroethyl groups exhibit unique reactivity:
-
Nucleophilic Aromatic Substitution : Fluorine atoms at the 5- and 7-positions undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under high-temperature conditions .
-
Radical Reactions : Participate in trifluoromethylation cascades under UV light with initiators like AIBN .
Heterocyclic Core Reactivity
The imidazopyridine ring engages in electrophilic and nucleophilic reactions:
-
Electrophilic Substitution : Nitration at the 4-position using HNO₃/H₂SO₄ .
-
Metalation : Deprotonation with LDA at the 3-position enables coupling with electrophiles (e.g., aldehydes) .
Acid-Base Behavior
The compound exhibits pH-dependent ionization due to the imidazole nitrogen (pKa ≈ 6.8) :
Imidazole-H⇌Imidazole−+H+
-
Protonation : Enhances solubility in acidic media (e.g., HCl).
-
Deprotonation : Facilitates coordination with metal ions (e.g., Cu²⁺) in basic conditions .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing HF and CO₂.
-
Hydrolytic Stability : Resistant to hydrolysis in neutral water but degrades in strongly acidic/basic conditions.
Scientific Research Applications
2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentafluoroethyl groups may enhance binding affinity through hydrophobic interactions, while the imidazo-pyridine core can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5,7-dichloro-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol: Similar structure but with dichloro groups instead of pentafluoroethyl groups.
2-(2-Methyl-5,7-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol: Contains dimethyl groups instead of pentafluoroethyl groups.
Uniqueness
The presence of pentafluoroethyl groups in 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Biological Activity
The compound 2-(2-Methyl-5,7-bis(pentafluoroethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a novel derivative of imidazo[4,5-b]pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11F6N3O4
- Molecular Weight : 387.24 g/mol
- CAS Number : 1158799-72-4
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the context of metabolic disorders and cancer.
- Enzyme Inhibition : The compound has been identified as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in the catabolism of essential amino acids. This inhibition can lead to altered metabolic pathways that are beneficial in various disease states, including cancer and metabolic disorders .
- GPR81 Receptor Agonism : Research indicates that derivatives similar to this compound may act as agonists for the GPR81 receptor, which is implicated in metabolic regulation and could be targeted for treating conditions such as dyslipidemia and type 2 diabetes .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of BCATs :
- Metabolic Regulation :
Properties
Molecular Formula |
C13H9F10N3O |
---|---|
Molecular Weight |
413.21 g/mol |
IUPAC Name |
2-[2-methyl-5,7-bis(1,1,2,2,2-pentafluoroethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C13H9F10N3O/c1-5-24-8-6(10(14,15)12(18,19)20)4-7(11(16,17)13(21,22)23)25-9(8)26(5)2-3-27/h4,27H,2-3H2,1H3 |
InChI Key |
HIPJALOWPSNWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.